2-methylallyl benzoate 2-methylallyl benzoate
Brand Name: Vulcanchem
CAS No.: 829-53-8
VCID: VC8002369
InChI: InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
SMILES: CC(=C)COC(=O)C1=CC=CC=C1
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

2-methylallyl benzoate

CAS No.: 829-53-8

Cat. No.: VC8002369

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-methylallyl benzoate - 829-53-8

Specification

CAS No. 829-53-8
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 2-methylprop-2-enyl benzoate
Standard InChI InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Standard InChI Key LQLOHAJUXSDIGF-UHFFFAOYSA-N
SMILES CC(=C)COC(=O)C1=CC=CC=C1
Canonical SMILES CC(=C)COC(=O)C1=CC=CC=C1

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most straightforward route to 2-methylallyl benzoate involves acid-catalyzed esterification. Benzoic acid reacts with 2-methylallyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions . The reaction proceeds via nucleophilic acyl substitution, with water eliminated as a byproduct. Purification typically involves distillation or chromatography to isolate the ester from unreacted starting materials.

A representative reaction equation is:
C₆H₅COOH + HOCH₂C(CH₃)CH₂ → C₆H₅COOCH₂C(CH₃)CH₂ + H₂O\text{C₆H₅COOH + HOCH₂C(CH₃)CH₂ → C₆H₅COOCH₂C(CH₃)CH₂ + H₂O}

Industrial Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors may replace batch processes to enhance yield and reduce reaction times. Catalytic systems might employ immobilized enzymes or heterogeneous catalysts to minimize waste . For instance, lipases have been used to catalyze esterifications of similar benzoate derivatives under mild conditions .

Chemical Reactivity and Functionalization

Hydrolysis and Saponification

Like other esters, 2-methylallyl benzoate undergoes hydrolysis in acidic or basic conditions. In aqueous NaOH, it yields sodium benzoate and 2-methylallyl alcohol:
C₆H₅COOCH₂C(CH₃)CH₂ + NaOH → C₆H₅COO⁻Na⁺ + HOCH₂C(CH₃)CH₂\text{C₆H₅COOCH₂C(CH₃)CH₂ + NaOH → C₆H₅COO⁻Na⁺ + HOCH₂C(CH₃)CH₂}
This reaction is critical in biodegradation and industrial recycling processes .

Oxidation and Reduction

The allyl group is susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) could cleave the double bond, producing benzoic acid and carbonyl-containing fragments. Conversely, catalytic hydrogenation might saturate the allyl group, yielding 2-methylpropyl benzoate .

Electrophilic Substitution

The benzene ring can undergo nitration or sulfonation. For example, nitration with concentrated HNO₃ would preferentially occur at the meta position relative to the ester group, analogous to methyl benzoate .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Benzoate esters are valued for their aromatic profiles. While methyl benzoate exhibits a feijoa-like scent, the 2-methylallyl variant may contribute fruity or floral notes, making it a candidate for perfumes and food flavorings .

Polymer Science

The allyl group’s unsaturation allows 2-methylallyl benzoate to act as a crosslinking agent in resin formulations. Copolymerization with styrene or acrylates could yield materials with tailored mechanical properties .

Pharmaceutical Intermediates

Esters often serve as prodrugs or synthetic intermediates. The allyl group’s reactivity might enable conjugation with bioactive molecules, though specific studies on 2-methylallyl benzoate remain unreported .

Physicochemical Properties and Comparisons

Table 1: Comparative Properties of Benzoate Esters

Property2-Methylallyl BenzoateMethyl Benzoate 2-Methylbenzoate
Molecular FormulaC₁₁H₁₂O₂C₈H₈O₂C₈H₇O₂⁻
Molecular Weight (g/mol)176.21136.15135.14
Solubility in WaterLow0.4 g/L (20°C)Insoluble
Boiling Point~250°C (est.)199°CN/A

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral benzoate esters could expand pharmaceutical applications.

  • Biodegradation Studies: Assessing environmental persistence and microbial breakdown pathways is critical for sustainable use.

  • Material Science: Investigating copolymerization with biodegradable polymers (e.g., polylactic acid) might yield eco-friendly plastics.

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